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Compound of Interest

Compound Name: 2-Isopropoxyethanamine

Cat. No.: B1332123 Get Quote

An In-depth Technical Guide to 2-Isopropoxyethanamine

This technical guide provides a comprehensive overview of 2-isopropoxyethanamine,

including its chemical structure, IUPAC name, physicochemical properties, a detailed synthesis

protocol, and essential safety information. This document is intended for researchers,

scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Name
2-Isopropoxyethanamine is an organic compound featuring an isopropoxy group and an

amino group connected by an ethyl bridge. Its structure is characterized by the presence of

both an ether and a primary amine functional group.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this

compound is 2-(propan-2-yloxy)ethan-1-amine.[1] It is also commonly referred to as 2-

isopropoxyethylamine.[1]

Caption: Chemical structure of 2-(propan-2-yloxy)ethan-1-amine.

Physicochemical Properties
The key physical and chemical properties of 2-isopropoxyethanamine are summarized in the

table below for easy reference.
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Property Value Reference(s)

Molecular Formula C₅H₁₃NO [1]

Molecular Weight 103.16 g/mol [1]

Appearance
Colorless to almost colorless

clear liquid

Boiling Point 120 °C

Density 0.84 g/cm³

Flash Point 26.9 °C

Refractive Index 1.4070-1.4120

pKa (Predicted) 8.98 ± 0.10

SMILES CC(C)OCCN [1]

CAS Number 81731-43-3 [1]

Synthesis of 2-Isopropoxyethanamine
A common and reliable method for the synthesis of 2-isopropoxyethanamine involves a two-

step process. The first step is the formation of the ether linkage via the Williamson ether

synthesis to produce 2-isopropoxyethanol. The second step is the conversion of the hydroxyl

group of the intermediate into a primary amine.
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Step 1: Williamson Ether Synthesis

Step 2: Gabriel Synthesis
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Caption: Proposed two-step synthesis workflow for 2-isopropoxyethanamine.

Experimental Protocols
Step 1: Synthesis of 2-Isopropoxyethanol via Williamson Ether Synthesis

This procedure involves the formation of an alkoxide from isopropanol, which then acts as a

nucleophile to displace a halide from 2-chloroethanol.

Materials:

Isopropanol

Sodium hydride (NaH), 60% dispersion in mineral oil
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2-Chloroethanol

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping

funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is

charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

Isopropanol (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the NaH

suspension at 0 °C.

The mixture is allowed to warm to room temperature and stirred until the evolution of

hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.

A solution of 2-chloroethanol (1.0 equivalent) in anhydrous THF is then added dropwise to

the reaction mixture.

The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow

addition of saturated aqueous NH₄Cl solution.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl

acetate.

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered,

and concentrated under reduced pressure.

The crude 2-isopropoxyethanol is then purified by fractional distillation.

Step 2: Conversion of 2-Isopropoxyethanol to 2-Isopropoxyethanamine via Gabriel Synthesis
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The Gabriel synthesis provides a reliable method for converting the intermediate alcohol into a

primary amine, avoiding the over-alkylation issues often associated with using ammonia. This

is achieved via a Mitsunobu reaction followed by deprotection.

Materials:

2-Isopropoxyethanol (from Step 1)

Phthalimide

Triphenylphosphine (PPh₃)

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

Anhydrous tetrahydrofuran (THF)

Hydrazine hydrate

Ethanol

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve 2-isopropoxyethanol (1.0

equivalent), phthalimide (1.1 equivalents), and triphenylphosphine (1.1 equivalents) in

anhydrous THF.

Cool the solution to 0 °C in an ice bath.

Add DIAD or DEAD (1.1 equivalents) dropwise to the stirred solution. A color change and/or

the formation of a precipitate (triphenylphosphine oxide) is typically observed.

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
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After the reaction is complete (monitored by TLC), the solvent is removed under reduced

pressure. The crude product, N-(2-isopropoxyethyl)phthalimide, can be purified by column

chromatography on silica gel.

The purified phthalimide intermediate is dissolved in ethanol, and hydrazine hydrate (2-4

equivalents) is added.

The mixture is heated to reflux for 2-4 hours, during which a voluminous white precipitate

(phthalhydrazide) will form.

After cooling to room temperature, the mixture is acidified with concentrated HCl and stirred

for 30 minutes to precipitate any remaining phthalhydrazide.

The precipitate is removed by filtration. The filtrate is concentrated under reduced pressure.

The residue is dissolved in water and basified with a concentrated NaOH solution to a pH >

12 to deprotonate the amine.

The aqueous solution is then extracted multiple times with a suitable organic solvent (e.g.,

dichloromethane or diethyl ether).

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered,

and the solvent is carefully removed by distillation to yield the final product, 2-
isopropoxyethanamine.

Safety Information
2-Isopropoxyethanamine is classified as a hazardous substance and should be handled with

appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

H226: Flammable liquid and vapor.[1]

H314: Causes severe skin burns and eye damage.[1]

H317: May cause an allergic skin reaction.[1]
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H318: Causes serious eye damage.[1]

Precautionary Measures:

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat.

Keep away from heat, sparks, open flames, and other ignition sources.

Avoid breathing vapors or mists.

In case of contact with skin or eyes, rinse immediately with plenty of water and seek

medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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